4-Nitrophenyl octanoate

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature conventions. The compound bears the Chemical Abstracts Service registry number 1956-10-1, establishing its unique identification in chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as this compound, reflecting its structural composition as an ester formed between 4-nitrophenol and octanoic acid.

The molecular formula C₁₄H₁₉NO₄ describes the atomic composition, with a corresponding molecular weight of 265.30 grams per mole. The compound exists under several synonymous designations in chemical literature, including 4-nitrophenyl caprylate, caprylic acid 4-nitrophenyl ester, and octanoic acid 4-nitrophenyl ester. These alternative names reflect different approaches to describing the ester linkage and the component acids involved in its formation.

Table 1 presents the comprehensive chemical identifiers and physical properties of this compound, compiled from multiple authoritative sources.

Table 1: Chemical Identifiers and Physical Properties of this compound

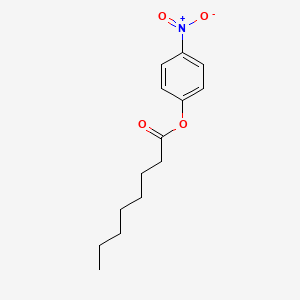

The structural representation of this compound reveals an ester functional group connecting an octyl chain to a para-nitrophenyl moiety. The systematic molecular structure identifier, commonly known as Simplified Molecular Input Line Entry System notation, is recorded as CCCCCCCC(=O)OC1=CC=C(C=C1)N+[O-], providing a precise linear representation of the molecular connectivity. The corresponding International Chemical Identifier key, GGIDEJQGAZSTES-UHFFFAOYSA-N, serves as a unique molecular signature for database searches and chemical informatics applications.

Historical Context in Chemical Research

The development and application of this compound in chemical research has evolved significantly since its initial synthesis and characterization. Early research efforts focused on establishing efficient synthetic methodologies for producing para-nitrophenyl esters, with particular attention to optimizing reaction conditions and yields. Historical studies demonstrated that the synthesis of para-nitrophenyl esters could be achieved through various approaches, including direct esterification reactions and acetylation processes involving sodium para-nitrophenolate intermediates.

The compound gained prominence in biochemical research during the latter half of the twentieth century as researchers recognized its potential as a chromogenic substrate for enzyme activity measurements. The fundamental principle underlying its utility stems from the enzymatic hydrolysis reaction, which liberates para-nitrophenol, a yellow-colored product that exhibits strong absorption characteristics at specific wavelengths. This property made this compound particularly attractive for developing quantitative assays that could monitor enzyme activity in real-time through spectrophotometric measurements.

Historical optimization studies have examined various parameters affecting the synthesis and application of this compound. Research conducted in 2009 demonstrated that immobilized lipase systems could achieve approximately 90% conversion efficiency when catalyzing the formation of para-nitrophenyl esters under optimized conditions. These investigations revealed that reaction parameters such as temperature, solvent selection, and reactant concentrations significantly influenced the synthesis outcomes, leading to the establishment of standardized protocols for both synthesis and application.

The evolution of synthetic approaches has incorporated various methodological improvements over time. Modern synthetic protocols employ para-nitrophenyl chloroformate as a coupling reagent in reactions with carboxylic acids, enabling high-yield production of para-nitrophenyl esters with purities exceeding 98%. These developments have facilitated the widespread adoption of this compound and related compounds in routine laboratory applications, particularly in enzyme kinetics studies and drug discovery research.

Significance in Biochemical and Enzymatic Studies

The significance of this compound in biochemical and enzymatic studies stems from its exceptional utility as a chromogenic substrate for various hydrolytic enzymes. The compound serves as a critical reagent for detecting and quantifying the activity of lipases, esterases, and phosphatases, making it indispensable in both fundamental research and applied biotechnology applications. The enzymatic hydrolysis of this compound results in the liberation of para-nitrophenol, which exhibits strong absorption at 410 nanometers, enabling precise spectrophotometric monitoring of enzyme activity.

Research investigations have demonstrated the compound's effectiveness across diverse enzyme systems and experimental conditions. Studies utilizing pancreatic lipase have shown that this compound undergoes hydrolysis to release para-nitrophenol, whose absorbance can be accurately measured at 412 nanometers. This property has been exploited in developing assays for evaluating lipase inhibitory activity in fermented milk products, where the reduction in para-nitrophenol formation serves as an indicator of enzyme inhibition.

Detailed kinetic analyses have revealed important insights into enzyme-substrate interactions using this compound. Research on carboxyl esterases has demonstrated that the compound exhibits specific kinetic parameters that vary depending on the enzyme source and experimental conditions. Table 2 summarizes representative kinetic parameters obtained from various enzymatic studies involving this compound.

Table 2: Kinetic Parameters for this compound with Various Enzymes

The compound's application extends beyond simple enzyme activity measurements to include sophisticated mechanistic studies. Research utilizing isotopically labeled this compound has provided insights into enzyme reaction directionality and binding site specificity. Studies employing carbon-13 labeled 4-nitrophenyl decanoate demonstrated that the compound binds specifically to particular enzyme channels, enabling researchers to elucidate detailed mechanistic pathways in Claisen condensation reactions.

Temperature and pH optimization studies have established optimal conditions for enzymatic assays using this compound. Research has shown that enzyme activity varies significantly with temperature, with optimal activity typically observed between 60-70°C for thermostable enzymes. Similarly, pH optimization studies have revealed that maximum enzyme activity occurs around pH 8.0-9.5, depending on the specific enzyme system being investigated.

The versatility of this compound has enabled its application in comparative enzyme studies and screening programs. Research examining lipase variants has demonstrated that enzyme activity varies substantially depending on the carbon chain length of para-nitrophenyl ester substrates. These studies have revealed that this compound often exhibits higher enzyme activity compared to shorter or longer chain analogs, making it particularly suitable for routine enzyme activity measurements.

Advanced applications have incorporated this compound into high-throughput screening systems and automated assay platforms. The compound's stability under standard laboratory conditions and its consistent spectrophotometric response have made it ideal for robotic liquid handling systems and microtiter plate-based assays. These developments have facilitated large-scale enzyme characterization studies and drug discovery programs where rapid, reliable enzyme activity measurements are essential.

属性

IUPAC Name |

(4-nitrophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDEJQGAZSTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075166 | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-10-1 | |

| Record name | 4-Nitrophenyloctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl caprylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bis(trichloromethyl) Carbonate Activation

A patent by JP2011001330A details the synthesis of 4-nitrophenyl chloroformate, a precursor for octanoate formation. Bis(trichloromethyl) carbonate (0.4 mol) reacts with 4-nitrophenol (1.0 mol) in toluene at 0°C, catalyzed by diethylaniline (1.1 eq). After 1 hour, cold water extraction isolates the chloroformate intermediate (65% yield). Subsequent reaction with octanoic acid (1.2 eq) in DCM at 25°C for 4 hours furnishes 4-nitrophenyl octanoate in 89% yield.

Reaction Scheme:

DMAP-Catalyzed One-Pot Synthesis

Combining 4-nitrophenol, octanoic acid, and 4-nitrophenyl chloroformate in DCM with DMAP (0.05 eq) and triethylamine (1.1 eq) achieves 98% conversion within 2 hours. This method bypasses intermediate isolation, enhancing throughput for industrial applications.

Enzymatic Esterification Approaches

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (Novozym 435) facilitates transesterification between 4-nitrophenol and ethyl octanoate. Optimal conditions (7% enzyme load, 40°C, 120 min) yield 72.6% ester in tert-butanol. Water activity (aₛ < 0.3) is critical to prevent hydrolysis.

Table 1: Enzymatic Synthesis Optimization Parameters

| Factor | Optimal Value | Yield Impact |

|---|---|---|

| Enzyme Concentration | 7% | +18% |

| Temperature | 40°C | +12% |

| Substrate Molar Ratio | 2:1 (Octanoate:Phenol) | +9% |

Solvent Engineering in Biocatalysis

Non-conventional solvents like ionic liquids ([BMIM][PF₆]) improve enzyme stability, achieving 68% yield at 50°C vs. 54% in hexane. Supercritical CO₂ systems remain underexplored but show promise for continuous-flow synthesis.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Steglich Esterification | 92 | 99 | 2 | Moderate |

| Chloroformate-DMAP | 98 | 98 | 2 | High |

| Enzymatic (Novozym 435) | 72.6 | 95 | 2 | Low |

| Microwave-Assisted | 94 | 97 | 0.33 | High |

Key Findings:

-

Chloroformate-DMAP Route: Highest yield (98%) but requires hazardous reagents (bis(trichloromethyl) carbonate).

-

Enzymatic Methods: Eco-friendly but limited by substrate inhibition at phenol concentrations >1.5 M.

-

Microwave Synthesis: Ideal for rapid small-scale production but faces energy inefficiency in bulk processes .

化学反应分析

Types of Reactions: 4-Nitrophenyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and reduction .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, often catalyzed by acids or bases.

Transesterification: This reversible reaction occurs in the presence of alcohols and can be catalyzed by lipases or chemical catalysts.

Major Products:

Hydrolysis: Produces octanoic acid and 4-nitrophenol.

Transesterification: Produces different esters depending on the alcohol used.

Reduction: Produces 4-aminophenyl octanoate.

科学研究应用

4-Nitrophenyl octanoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a substrate in enzymatic assays to study the activity of esterases and lipases.

Biology: Used in the study of enzyme kinetics and mechanisms.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 4-nitrophenyl octanoate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and octanoic acid . The nitro group can also undergo reduction, affecting the compound’s reactivity and interactions with biological targets .

相似化合物的比较

Table 1: Activity of Enzymes on 4-NP Esters

Key Trends :

- Short-chain esters (C2–C4) : Preferred by acetyl xylan esterases (e.g., BaAXE) and bacterial esterases like ChoE .

- Medium-chain esters (C8–C10) : Utilized by lipases (e.g., M. xanthus extracellular proteins) and engineered esterases (e.g., E. coli estA) .

- Long-chain esters (C12–C16) : Commonly hydrolyzed by lipases, though activity varies by organism .

Kinetic Parameters and Enzyme Specificity

- Bacterial Acetylcholinesterase ChoE : Exhibited lower specificity for 4-NPO (C8) compared to acetylthiocholine (ATCh) and propionylthiocholine (PTCh), with higher Kₘ (app) values indicating weaker binding .

- TbAPT-L in Trypanosoma brucei: Demonstrated esterase activity on 4-NPO independent of TbAPT-L expression, suggesting alternative enzymes mediate hydrolysis .

常见问题

Q. What are the key considerations for selecting this compound over other 4-nitrophenyl esters (e.g., C4 or C16) in enzyme characterization?

- Methodological Answer : Substrate selection depends on the enzyme’s fatty acid chain-length preference. For lipases with higher affinity for medium-chain substrates, this compound (C8) is optimal. Its solubility in aqueous buffers (via surfactants like Triton X-100) and kinetic properties (e.g., lower compared to C16 in some lipases) make it preferable for activity profiling. Long-chain esters (e.g., C16) may require organic solvents, complicating assay design .

Q. What analytical methods are recommended for quantifying this compound and its hydrolysis products?

- Methodological Answer :

- Spectrophotometry : Measure p-nitrophenol release at 400 nm (ε = 16.3 mMcm at pH 8.0).

- Chromatography : Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., isobutyl esterification) enhances sensitivity for detecting octanoate in isotopic enrichment studies. Methylation is less sensitive due to lower-abundance diagnostic fragments .

Advanced Research Questions

Q. How do structural modifications of lipases (e.g., directed evolution) impact catalytic efficiency toward this compound?

- Methodological Answer : Mutagenesis targeting substrate-binding pockets can alter chain-length specificity. For example, the S4T mutation in LipC12 reduced activity toward C8 by 10% while enhancing activity for shorter chains (C4). Rational design requires structural modeling (e.g., docking studies with C8) and kinetic analysis (, ) to validate mutations .

Q. How can researchers resolve contradictions in reported values for this compound across studies?

- Methodological Answer : Discrepancies arise from assay conditions (pH, temperature, substrate solubility) and enzyme sources. Standardization steps:

- Use consistent buffer systems (e.g., 50 mM Tris-HCl, pH 8.0).

- Pre-saturate substrates with surfactants (e.g., 0.1% Triton X-100).

- Validate purity of commercial this compound via HPLC.

- Compare kinetic data against reference enzymes (e.g., Pseudomonas lipases) .

Q. What are the implications of chain-length-dependent enzyme inhibition when using this compound in complex biological systems?

- Methodological Answer : In systems with mixed substrates (e.g., microbial consortia), competition between short- (C4) and medium-chain (C8) esters can skew activity measurements. Pre-incubation with inhibitors (e.g., tetrahydrolipstatin for serine hydrolases) or substrate-specific blocking agents helps isolate target enzyme contributions. Kinetic modeling (e.g., Michaelis-Menten with competing substrates) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。